REACTION_CXSMILES
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FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15](=[N:22]C(OC(C)(C)C)=O)[N:16]1[CH2:21][CH2:20][S:19][CH2:18][CH2:17]1)(C)(C)C>C(Cl)Cl.O>[N:16]1([C:15]([NH2:22])=[NH:14])[CH2:21][CH2:20][S:19][CH2:18][CH2:17]1
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
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(tert-Butoxycarbonylimino-thiomorpholin-4-yl-methyl)-carbamic acid tert-butyl ester
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Quantity
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21 g
|
Type
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reactant
|
Smiles
|
C(C)(C)(C)OC(NC(N1CCSCC1)=NC(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solvent was evaporated
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Type
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CUSTOM
|
Details
|
re-evaporated with 2-propanol
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Type
|
CUSTOM
|
Details
|
The resulting semi-solid was triturated with 10% 2-propanol/Et2O
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Type
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FILTRATION
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Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
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was washed with 10% 2-propanol/Et2O
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Type
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DRY_WITH_MATERIAL
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Details
|
The product was dried in vacuo over phosphoric oxide
|
Type
|
CUSTOM
|
Details
|
to give 15.72 g as a white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |